molecular formula C17H15N5O2S B2582017 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034263-75-5

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide

Cat. No.: B2582017
CAS No.: 2034263-75-5
M. Wt: 353.4
InChI Key: WYCIYMFPDDAUIJ-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process, beginning with the preparation of the indazole core. Key steps include:

  • Formation of the indazole nucleus: This is typically achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

  • Introduction of the thienopyrimidinyl moiety: This step requires the reaction of intermediate compounds with thienopyrimidine derivatives under controlled conditions, usually involving catalysts.

  • Final coupling: The indazole core is then coupled with the thienopyrimidinyl derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

For industrial-scale production, optimization of the synthesis route is critical. It involves:

  • Streamlining the reaction steps to minimize purification stages

  • Using cost-effective reagents and solvents

  • Implementing efficient purification methods like crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:

  • Oxidation: Forms corresponding oxo derivatives using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

  • Reduction: Reductive amination or hydrogenation can modify functional groups, employing reagents like sodium borohydride or hydrogen gas with palladium/carbon as a catalyst.

  • Substitution: Electrophilic and nucleophilic substitution reactions are feasible, involving reagents such as alkyl halides or organometallic compounds.

Common Reagents and Conditions

Reactions typically use:

  • Catalysts: Palladium, copper catalysts for coupling reactions.

  • Solvents: DMF (dimethylformamide), DMSO (dimethyl sulfoxide), THF (tetrahydrofuran).

  • Conditions: Room temperature to elevated temperatures, depending on the reaction type.

Major Products Formed

The reactions primarily produce derivatives of the compound with modified functional groups or extended conjugation systems, leading to varied biological activities.

Scientific Research Applications

In Chemistry

The compound serves as a scaffold for designing new molecules with potential chemical reactivity studies. Its indazole and thienopyrimidine moieties are of interest in developing novel ligands for catalysis.

In Biology

Studies focus on its potential as a bioactive molecule, including:

  • Antimicrobial activity: Effective against certain bacterial strains.

  • Enzyme inhibition: Functions as an inhibitor for specific enzymes like kinases.

In Medicine

Research explores its therapeutic potential:

  • Anticancer properties: Showing promise in inhibiting cancer cell proliferation.

  • Anti-inflammatory effects: Modulating inflammatory pathways.

In Industry

Used as a precursor in the synthesis of high-value chemicals and pharmaceuticals, contributing to the development of industrial catalysts.

Mechanism of Action

Molecular Targets and Pathways

1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide exerts its effects through:

  • Binding to enzyme active sites: Inhibiting catalytic activity.

  • Interacting with cellular receptors: Modulating signal transduction pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indazole-3-carboxamide: Structurally similar derivatives include other indazole-based compounds with varying substituents on the core structure.

Uniqueness

  • Structural complexity: Combination of indazole and thienopyrimidine moieties is unique, providing diverse chemical reactivity and biological activity.

  • Versatility in modifications: Wide range of potential chemical modifications enhances its applicability in different research fields.

Properties

IUPAC Name

1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S/c1-21-13-5-3-2-4-11(13)14(20-21)16(23)18-7-8-22-10-19-12-6-9-25-15(12)17(22)24/h2-6,9-10H,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCIYMFPDDAUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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